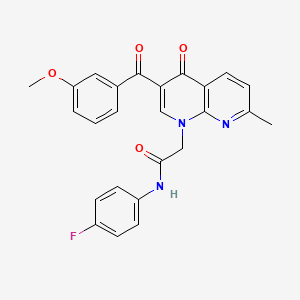![molecular formula C9H11N3O B2385816 N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide CAS No. 2093997-06-7](/img/structure/B2385816.png)
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide, also known as PEP2, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PEP2 is a small molecule that can selectively target and inhibit the activity of certain enzymes, making it a promising candidate for drug development. In
Mechanism Of Action
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide works by selectively inhibiting the activity of certain enzymes, such as HDACs and PTPs. HDACs are involved in the regulation of gene expression, and their inhibition by N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide can lead to changes in cellular processes such as cell differentiation and apoptosis. PTPs are involved in the regulation of cellular signaling pathways, and their inhibition by N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide can lead to changes in the activation of various proteins and enzymes.
Biochemical And Physiological Effects
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide has been shown to have various biochemical and physiological effects in cellular and animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the activity of inflammatory cytokines in autoimmune diseases. Additionally, N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide has been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders.
Advantages And Limitations For Lab Experiments
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide has several advantages for lab experiments, including its small size, ease of synthesis, and selective inhibition of enzymes. However, N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide also has some limitations, including its potential toxicity, limited solubility in aqueous solutions, and potential off-target effects.
Future Directions
There are several future directions for research on N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide. One area of research is the development of N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide-based drugs for the treatment of cancer, neurological disorders, and autoimmune diseases. Additionally, further research is needed to understand the mechanisms of action of N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide and its effects on cellular signaling pathways. Finally, research is needed to investigate the potential off-target effects of N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide and to develop more selective inhibitors of HDACs and PTPs.
Synthesis Methods
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form pyrazine-2-carbonyl chloride. This intermediate is then reacted with (R)-2-amino-1-phenylethanol to form the desired product, N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide.
Scientific Research Applications
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide has been studied extensively for its potential therapeutic applications in various fields of research. It has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs), which play important roles in various cellular processes. N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide has been investigated as a potential treatment for cancer, neurological disorders, and autoimmune diseases. Additionally, N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide has been used as a tool in biochemical and physiological research to study the role of HDACs and PTPs in cellular signaling pathways.
properties
IUPAC Name |
N-[(1R)-1-pyrazin-2-ylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-3-9(13)12-7(2)8-6-10-4-5-11-8/h3-7H,1H2,2H3,(H,12,13)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGDREKVORXFOX-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CN=C1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

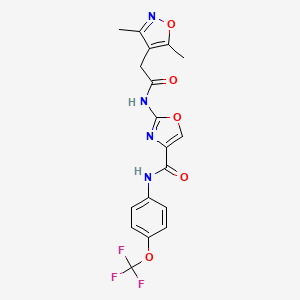
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2385734.png)
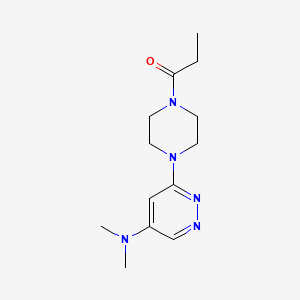

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2385741.png)
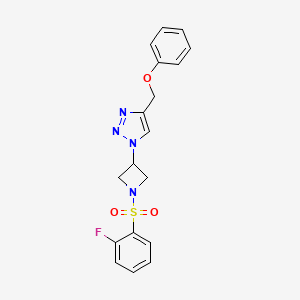
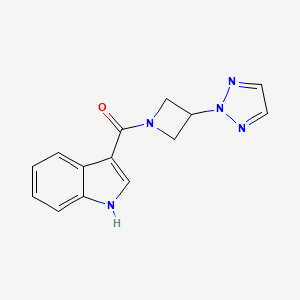
![bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B2385747.png)
![Methyl N-[4-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]sulfamoyl]phenyl]carbamate](/img/structure/B2385748.png)
![(Z)-methyl 2-(4-methoxy-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385749.png)
![2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2385751.png)
![3-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2385753.png)
![(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2385754.png)
